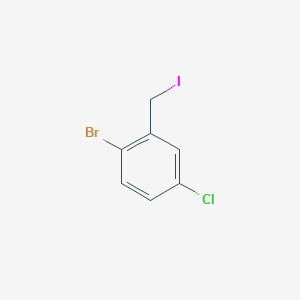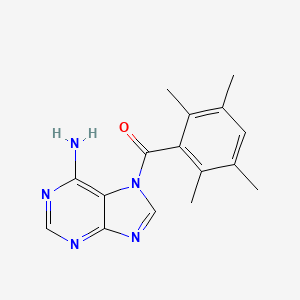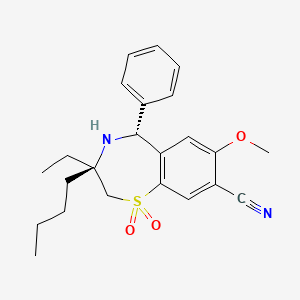![molecular formula C16H24FNO3 B11832279 Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11832279.png)
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester is a chemical compound with a complex structure It is a derivative of carbamic acid, which is known for its applications in various fields, including pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester typically involves the reaction of a fluorophenyl derivative with a hydroxybutyl chain under controlled conditions. The process may include steps such as:
Formation of the Hydroxybutyl Chain: This can be achieved through the reaction of a suitable alcohol with a butylating agent.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a fluorinating agent.
Esterification: The final step involves the esterification of the carbamic acid with the dimethylethyl group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, while the hydroxybutyl chain can influence the compound’s solubility and bioavailability. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-(4-bromo-3-fluorophenyl)-N-methyl-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(4-fluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H24FNO3 |
|---|---|
Poids moléculaire |
297.36 g/mol |
Nom IUPAC |
tert-butyl N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,5-6,11H2,1-4H3/t14-/m0/s1 |
Clé InChI |
GLMRXMLEEKQTGL-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)CCC[C@@H](C1=CC=C(C=C1)F)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCCC(C1=CC=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11832199.png)

![4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B11832210.png)



![10-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B11832239.png)


![N-{[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11832255.png)
![(3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide](/img/structure/B11832263.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide](/img/structure/B11832281.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B11832294.png)
